4,4-Dimethyl Retinoic Acid

Retinoid Receptor Agonism Cell Differentiation Receptor Pharmacology

4,4-Dimethyl Retinoic Acid (4,4-DMRA, CAS 104182-09-4, also known as SRI 5397-41X) is a synthetic retinoic acid derivative. It acts as a ligand for retinoic acid receptors (RARs) and retinoid X receptors (RXRs), thereby modulating gene expression pathways involved in cell growth, differentiation, and apoptosis.

Molecular Formula C22H32O2
Molecular Weight 328.5 g/mol
Cat. No. B583656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl Retinoic Acid
SynonymsSRI 5397-41X; 
Molecular FormulaC22H32O2
Molecular Weight328.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H32O2/c1-16(9-8-10-17(2)15-20(23)24)11-12-19-18(3)21(4,5)13-14-22(19,6)7/h8-12,15H,13-14H2,1-7H3,(H,23,24)/b10-8+,12-11+,16-9+,17-15+
InChIKeyXRAHVFWRNAIIPG-ZYXNGHQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethyl Retinoic Acid for Research: Structural and Biological Baseline


4,4-Dimethyl Retinoic Acid (4,4-DMRA, CAS 104182-09-4, also known as SRI 5397-41X) is a synthetic retinoic acid derivative . It acts as a ligand for retinoic acid receptors (RARs) and retinoid X receptors (RXRs), thereby modulating gene expression pathways involved in cell growth, differentiation, and apoptosis . Its core structural feature, a gem-dimethyl group at the C4 position of the cyclohexenyl ring, distinguishes it from endogenous retinoids [1].

4,4-Dimethyl Retinoic Acid: Why In-Class Compounds Cannot Be Interchanged


Generic substitution among retinoids is not scientifically valid due to significant differences in receptor binding profiles and resulting biological outcomes. For example, while 4,4-Dimethyl Retinoic Acid interacts with RARs, its unique structural modifications, particularly the C4 gem-dimethyl group, yield a distinct receptor interaction and metabolic stability profile . This contrasts with pan-agonists like all-trans-retinoic acid (ATRA), which lack receptor subtype selectivity [1], and receptor-selective agonists like CD437 (RARγ), CD2019 (RARβ), or AM580 (RARα), which have narrow biological effects [2]. These fundamental differences render in-class substitution ineffective and necessitate the use of a specific, well-characterized compound.

4,4-Dimethyl Retinoic Acid: Quantitative Evidence of Differentiation for Scientific Selection


RARγ Agonist Activity: 4,4-Dimethyl Retinoic Acid vs. ATRA

4,4-Dimethyl Retinoic Acid demonstrates high potency as an agonist at the RARγ receptor. Its EC50 for RARγ is 1.40 nM [1], significantly lower than the reported EC50 of 169 nM for all-trans-retinoic acid (ATRA) at the same receptor subtype [2]. This indicates a much higher affinity and potency for 4,4-Dimethyl Retinoic Acid in activating RARγ-mediated transcription.

Retinoid Receptor Agonism Cell Differentiation Receptor Pharmacology

Differential RAR Subtype Selectivity: 4,4-Dimethyl Retinoic Acid vs. RARα and RARβ Agonists

4,4-Dimethyl Retinoic Acid exhibits a marked preference for RARγ (EC50 = 1.4 nM) over RARα (EC50 = 317 nM) and RARβ (EC50 = 40 nM) [1]. This selectivity profile is distinct from both pan-agonists like ATRA and receptor-subtype selective agonists. For instance, the RARα-selective agonist AM580 has a reported IC50 of 8 nM for RARα [2], while the RARβ-selective agonist CD2019 and the RARγ-selective agonist CD437 show high specificity for their respective targets [3].

Receptor Selectivity Pharmacological Profiling Retinoid Signaling

Enhanced Biological Activity in Tissue Differentiation: 4,4-Dimethyl Retinoic Acid Class vs. ATRA

Retinoids containing a gem-dimethyl group at the C4 position, a key structural feature of 4,4-Dimethyl Retinoic Acid, have been shown to exhibit biological activity in the hamster tracheal organ culture assay that is equal to or greater than that of all-trans-retinoic acid (ATRA) [1]. The minimal active concentration for some of these gem-dimethyl analogs was in the 10^-11 M range, whereas the parent compound, ATRA, was active in the 10^-9 to 10^-10 M range [1].

Structure-Activity Relationship Cell Differentiation Retinoid Pharmacology

Utility as an Analytical Internal Standard: 4,4-Dimethyl Retinoic Acid vs. Deuterated Analogs

4,4-Dimethyl Retinoic Acid is specifically designed and widely utilized as a chemically stable internal standard for the accurate quantification of endogenous retinoids, such as all-trans-retinoic acid (ATRA) and its isomers, in biological samples . Its structural similarity to ATRA, combined with its stability and lack of endogenous presence, allows for precise normalization in chromatographic analyses, particularly LC-MS [1]. This is in contrast to deuterated analogs, which, while also used as internal standards, may undergo isotopic exchange or have different ionization efficiencies, or other retinoid derivatives that may co-elute or have different stability profiles.

Analytical Chemistry Internal Standard LC-MS Retinoid Quantification

4,4-Dimethyl Retinoic Acid: Optimal Application Scenarios Based on Evidence


Dissecting RARγ-Specific Signaling Pathways in Cell Differentiation and Cancer Research

Given its high potency as a RARγ agonist (EC50 = 1.4 nM) and its distinct selectivity profile compared to pan-agonists like ATRA (EC50 = 169 nM for RARγ), 4,4-Dimethyl Retinoic Acid is the optimal tool for researchers seeking to specifically activate and study RARγ-mediated pathways [1]. This is critical in fields such as oncology, where RARγ signaling plays a role in tumor suppression and differentiation therapy, and in dermatology, where it governs keratinocyte differentiation [2].

High-Precision Quantification of Endogenous Retinoids in Biological Matrices via LC-MS

4,4-Dimethyl Retinoic Acid is specifically designed and validated for use as an internal standard in LC-MS and other chromatographic methods for the accurate quantification of all-trans-retinoic acid (ATRA) and its isomers . Its chemical stability, structural similarity to ATRA, and absence from endogenous biological sources make it a superior choice for ensuring analytical precision and reliability in pharmacokinetic studies, metabolomics, and nutritional research [3].

Investigating Epithelial Cell Differentiation and Chemoprevention Mechanisms

Research demonstrates that retinoids with the C4 gem-dimethyl structural feature, characteristic of 4,4-Dimethyl Retinoic Acid, are up to 100-fold more potent than ATRA in reversing keratinization in epithelial tissues [2]. Therefore, 4,4-Dimethyl Retinoic Acid is a valuable tool for scientists investigating the molecular mechanisms of epithelial differentiation, skin disorders, and the chemopreventive properties of retinoids, as it allows for more robust and sensitive experimental outcomes at lower concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Dimethyl Retinoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.